molecular formula C23H24N2O7 B11450089 Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate

Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate

Cat. No.: B11450089
M. Wt: 440.4 g/mol
InChI Key: FRWIWGRDVFALCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate is a complex organic compound with a molecular formula of C23H24N2O7 This compound is known for its unique structure, which includes a morpholine ring, a benzyl group, and an isophthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate typically involves multiple steps. One common method starts with the preparation of the morpholine ring, followed by the introduction of the benzyl group. The final step involves the acylation of the morpholine derivative with dimethyl isophthalate under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-{[(4-benzyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate
  • Dimethyl 5-{[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)isophthalate

Uniqueness

Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate stands out due to its specific structural features, such as the combination of a morpholine ring and an isophthalate moiety. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24N2O7

Molecular Weight

440.4 g/mol

IUPAC Name

dimethyl 5-[[2-(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C23H24N2O7/c1-30-21(27)16-10-17(22(28)31-2)12-18(11-16)24-20(26)13-19-23(29)32-9-8-25(19)14-15-6-4-3-5-7-15/h3-7,10-12,19H,8-9,13-14H2,1-2H3,(H,24,26)

InChI Key

FRWIWGRDVFALCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.